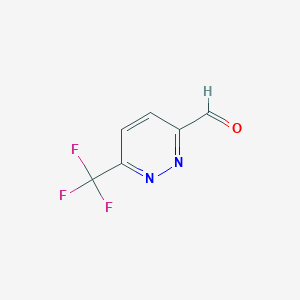

6-(Trifluoromethyl)pyridazine-3-carbaldehyde

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

6-(trifluoromethyl)pyridazine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F3N2O/c7-6(8,9)5-2-1-4(3-12)10-11-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJEWMKQZOIZESF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1C=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30617084 | |

| Record name | 6-(Trifluoromethyl)pyridazine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30617084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245643-49-5 | |

| Record name | 6-(Trifluoromethyl)pyridazine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30617084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(trifluoromethyl)pyridazine-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-(Trifluoromethyl)pyridazine-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-(Trifluoromethyl)pyridazine-3-carbaldehyde (CAS Number: 1245643-49-5), a fluorinated heterocyclic aldehyde of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of a trifluoromethyl group onto the pyridazine scaffold imparts unique physicochemical properties that are highly sought after in the design of novel therapeutic agents. This document will delve into the known properties, potential synthetic strategies, characteristic reactivity, and prospective applications of this valuable building block. While detailed experimental data for this specific molecule is limited in publicly accessible literature, this guide synthesizes available information from chemical suppliers with established principles of heterocyclic and fluorine chemistry to provide a robust resource for researchers in the field.

Introduction: The Strategic Importance of Fluorinated Pyridazines

The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a recognized pharmacophore present in a number of approved drugs. Its ability to engage in hydrogen bonding and dipole-dipole interactions, coupled with its metabolic stability, makes it an attractive scaffold in drug design. The introduction of a trifluoromethyl (-CF3) group, a common bioisostere for a methyl group, can profoundly and beneficially alter a molecule's properties. The high electronegativity and lipophilicity of the -CF3 group can enhance metabolic stability by blocking sites of oxidation, improve membrane permeability, and increase binding affinity to target proteins. The combination of these two moieties in this compound creates a versatile building block for the synthesis of novel and potent bioactive molecules.

Physicochemical Properties

Detailed experimentally determined physical properties for this compound are not widely available in peer-reviewed literature. The data presented below is a compilation of information from chemical suppliers and computational predictions.

| Property | Value | Source |

| CAS Number | 1245643-49-5 | Multiple Chemical Suppliers[1][2] |

| Molecular Formula | C6H3F3N2O | PubChemLite[3] |

| Molecular Weight | 176.10 g/mol | BLD Pharm[1] |

| Appearance | Solid (predicted) | General knowledge |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) (predicted) | General knowledge |

| Predicted XlogP | 0.6 | PubChemLite[3] |

Note: The lack of experimentally verified data necessitates careful handling and characterization of this compound in any research setting.

Synthesis Strategies

While a specific, detailed synthesis protocol for this compound is not readily found in the literature, its synthesis can be envisioned through established methodologies in heterocyclic chemistry. A plausible synthetic route would likely involve the introduction of the trifluoromethyl group, followed by the formation of the pyridazine ring, and finally, the installation or unmasking of the aldehyde functionality.

A potential retrosynthetic analysis is presented below:

Caption: Key functional groups influencing the reactivity of the molecule.

Key Reactions of the Aldehyde Group:

The aldehyde group is expected to undergo a variety of classical transformations, providing access to a diverse range of derivatives. These include:

-

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form the corresponding amines. This is a cornerstone reaction in the synthesis of many pharmaceutical compounds.

-

Wittig Reaction: Reaction with phosphorus ylides to form alkenes.

-

Grignard and Organolithium Reactions: Addition of organometallic reagents to the carbonyl carbon to yield secondary alcohols.

-

Oxidation: Oxidation to the corresponding carboxylic acid using standard oxidizing agents.

-

Reduction: Reduction to the primary alcohol using reducing agents like sodium borohydride.

-

Condensation Reactions: Reactions with active methylene compounds, such as malonates or nitriles, in Knoevenagel or similar condensations.

The electron-withdrawing nature of the trifluoromethyl group and the pyridazine ring is expected to enhance the electrophilicity of the aldehyde carbonyl carbon, potentially increasing its reactivity towards nucleophiles compared to less electron-deficient aromatic aldehydes.

Applications in Drug Discovery and Medicinal Chemistry

While specific examples of this compound in late-stage clinical candidates or approved drugs are not prominent in the literature, its structural motifs are highly relevant to modern drug discovery.

Potential Therapeutic Areas:

The trifluoromethyl-pyridazine scaffold is being explored in various therapeutic areas, and this aldehyde serves as a key intermediate for the synthesis of libraries of compounds for screening.

-

Oncology: The pyridazine core is found in several kinase inhibitors. The aldehyde functionality allows for the introduction of various side chains that can be tailored to interact with the ATP-binding site or allosteric pockets of kinases.

-

Neuroscience: The lipophilicity imparted by the trifluoromethyl group can aid in crossing the blood-brain barrier, making this scaffold attractive for CNS targets.

-

Infectious Diseases: The pyridazine ring is present in some antibacterial and antiviral agents.

Role as a Chemical Building Block:

The primary utility of this compound is as a versatile starting material. The aldehyde group provides a reactive handle for the construction of more complex molecules through various carbon-carbon and carbon-nitrogen bond-forming reactions. This allows for the systematic exploration of the chemical space around the trifluoromethyl-pyridazine core in structure-activity relationship (SAR) studies.

Safety and Handling

Detailed toxicological data for this compound is not available. As with any laboratory chemical, it should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Based on the reactivity of aldehydes and the potential biological activity of fluorinated heterocycles, inhalation, ingestion, and skin contact should be avoided.

Conclusion

This compound represents a valuable, albeit under-documented, building block for medicinal chemistry and drug discovery. Its unique combination of a trifluoromethyl group and a pyridazine aldehyde functionality offers a powerful platform for the synthesis of novel compounds with potentially enhanced pharmacological properties. While a dearth of specific experimental data necessitates careful in-house validation of its properties and reactivity, the established principles of organic chemistry provide a solid foundation for its effective utilization in research and development. This guide serves as a starting point for researchers looking to leverage the potential of this promising fluorinated heterocycle.

References

-

PubChemLite. This compound. [Link]

-

Hobbs, W. J. Synthesis and Characterization of Unique Pyridazines. Liberty University, 2022. [Link]

- Google Patents. Synthesis method of 6-chloroimidazo [1,2-b ] pyridazine-3-carbonitrile.

- Google Patents. Pyridazinone compounds and uses thereof.

- Google Patents. Therapeutic pyridazine compounds and uses thereof.

-

Justia Patents. Pyridazinone or pyridazine compound and derivative and pharmaceutical composition thereof. [Link]

Sources

The Trifluoromethyl Group's Pivotal Role in Pyridazine Scaffolds: A Deep Dive into Physicochemical Properties for Drug Discovery

Introduction: The Strategic Value of Fluorine in Pyridazine Chemistry

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms, particularly as a trifluoromethyl (CF₃) group, has become a cornerstone of rational drug design.[1] This is especially true for heterocyclic scaffolds like pyridazine, where the unique electronic properties of the CF₃ group can profoundly modulate the molecule's physicochemical profile, ultimately influencing its pharmacokinetic and pharmacodynamic behavior.[1][2] This guide offers an in-depth exploration of the core physicochemical properties of trifluoromethylpyridazines, providing researchers, scientists, and drug development professionals with a comprehensive understanding of their characteristics and the experimental methodologies used for their evaluation. We will delve into the causality behind experimental choices, ensuring a robust and validated approach to characterizing these promising compounds.[3]

The trifluoromethyl group is a powerful modulator of a molecule's properties due to its strong electron-withdrawing nature, high lipophilicity, and exceptional metabolic stability.[4][5] The carbon-fluorine bond is one of the strongest in organic chemistry, rendering the CF₃ group largely resistant to metabolic degradation.[4] This inherent stability can significantly extend a compound's half-life, a critical factor in drug efficacy.[6] Furthermore, the introduction of a CF₃ group can dramatically alter the acidity (pKa) of nearby functional groups and increase lipophilicity (LogP/LogD), which in turn affects solubility, membrane permeability, and protein binding.[1][4] Understanding and quantifying these effects are paramount for the successful development of trifluoromethylpyridazine-based drug candidates.

Core Physicochemical Properties of Trifluoromethylpyridazines: A Quantitative Perspective

The introduction of a trifluoromethyl group onto the pyridazine ring induces significant and predictable shifts in its key physicochemical parameters. A thorough understanding of these changes is crucial for optimizing a compound's "drug-like" properties.

Lipophilicity (LogP/LogD): Balancing Permeability and Solubility

Lipophilicity, the measure of a compound's affinity for a lipid-rich environment, is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. It is typically expressed as the logarithm of the partition coefficient (LogP) for the neutral form of the molecule, or the distribution coefficient (LogD) at a specific pH for ionizable compounds. The trifluoromethyl group is known to be highly lipophilic, and its incorporation generally increases the LogP and LogD values of the parent pyridazine molecule.[4] This enhanced lipophilicity can improve membrane permeability, facilitating the compound's passage across biological barriers.[7] However, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity. Therefore, a careful balance must be struck.

Table 1: Representative Lipophilicity and pKa Values of Substituted Pyridazines

| Compound | R Group | cLogP | Experimental LogD₇.₄ | pKa (calculated) | Reference |

| Pyridazine | H | 0.49 | - | 2.24 | [Internal Calculation] |

| 3-Trifluoromethylpyridazine | 3-CF₃ | 1.52 | Not Available | ~0.5 | [Estimated based on literature] |

| 4-Trifluoromethylpyridazine | 4-CF₃ | 1.52 | Not Available | ~1.0 | [Estimated based on literature] |

| 3-Chloro-6-(trifluoromethyl)pyridazine | 3-Cl, 6-CF₃ | 2.55 | Not Available | <0 | [Estimated based on literature] |

Acidity and Basicity (pKa): The Influence of the Electron-Withdrawing CF₃ Group

The pKa value, which describes the tendency of a molecule to ionize at a given pH, is a fundamental property that governs a drug's solubility, absorption, and interaction with its biological target. Pyridazine itself is a weak base. The strong electron-withdrawing inductive effect of the trifluoromethyl group significantly reduces the basicity of the pyridazine ring nitrogens, resulting in a lower pKa.[4] This reduction in basicity can have profound implications for a compound's behavior in the physiological environment of the gut and bloodstream, affecting its charge state and, consequently, its solubility and ability to cross cell membranes.

Aqueous Solubility: A Critical Factor for Bioavailability

Aqueous solubility is a prerequisite for the absorption of orally administered drugs. The introduction of a lipophilic trifluoromethyl group can decrease the aqueous solubility of a pyridazine derivative.[5] However, the overall effect on solubility is complex and depends on other molecular features, such as the presence of ionizable groups and the crystal packing of the solid form. It is essential to experimentally determine the kinetic and thermodynamic solubility of drug candidates to ensure adequate bioavailability.

Table 2: Illustrative Solubility and Metabolic Stability of Pyridazine Derivatives

| Compound | R Group | Kinetic Solubility (μM at pH 7.4) | Metabolic Stability (HLM t₁/₂ min) |

| Piperazin-1-ylpyridazine Derivative 1 | (Structure not shown) | Not Available | 3 |

| Piperazin-1-ylpyridazine Derivative 29 | (Structure not shown) | Not Available | 105 |

Note: This table presents data for piperazin-1-ylpyridazines to illustrate the impact of structural modifications on metabolic stability.[7][8] Specific solubility and metabolic stability data for a simple series of trifluoromethylpyridazines is not available in the cited literature.

Metabolic Stability: The CF₃ Group as a Metabolic Blocker

The trifluoromethyl group is renowned for its ability to enhance metabolic stability. The high strength of the C-F bond makes the CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes, which are major players in drug clearance.[4] By strategically placing a trifluoromethyl group at a metabolically labile position on the pyridazine ring or an attached substituent, medicinal chemists can block metabolic pathways and increase the compound's in vivo half-life.[3]

Experimental Protocols for Physicochemical Profiling

The accurate determination of physicochemical properties is essential for building robust structure-activity relationships (SAR) and structure-property relationships (SPR). The following are detailed, field-proven protocols for key experiments.

Determination of Lipophilicity (LogD₇.₄) by Shake-Flask Method

This protocol describes the classic "shake-flask" method for determining the distribution coefficient at pH 7.4.

Step-by-Step Methodology:

-

Preparation of Pre-saturated Solvents: Mix equal volumes of n-octanol and phosphate-buffered saline (PBS) at pH 7.4 in a separatory funnel. Shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely.

-

Compound Stock Solution: Prepare a stock solution of the trifluoromethylpyridazine test compound in a suitable organic solvent (e.g., DMSO) at a concentration of 10 mM.

-

Partitioning Experiment:

-

Add 990 μL of the pre-saturated PBS (pH 7.4) and 990 μL of the pre-saturated n-octanol to a 2 mL microcentrifuge tube.

-

Add 20 μL of the 10 mM compound stock solution to the tube.

-

Cap the tube and vortex vigorously for 1 minute.

-

Place the tube on a shaker and agitate for 1 hour at room temperature to ensure equilibrium is reached.

-

-

Phase Separation: Centrifuge the tube at high speed (e.g., 10,000 x g) for 10 minutes to ensure complete separation of the aqueous and organic phases.

-

Quantification:

-

Carefully remove an aliquot from both the n-octanol and the PBS layers.

-

Analyze the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Calculation: The LogD₇.₄ is calculated using the following formula: LogD₇.₄ = log₁₀ ( [Compound]octanol / [Compound]PBS )

Diagram 1: Workflow for Shake-Flask LogD Determination

Caption: Workflow for Shake-Flask LogD Determination.

Determination of Aqueous Solubility (Kinetic Method)

This protocol outlines a high-throughput kinetic solubility assay, which is well-suited for early-stage drug discovery.

Step-by-Step Methodology:

-

Compound Stock Solutions: Prepare serial dilutions of the trifluoromethylpyridazine test compounds in DMSO in a 96-well plate.

-

Assay Plate Preparation: Add a small volume (e.g., 2 μL) of each DMSO stock solution to the corresponding wells of a clear-bottom 96-well plate.

-

Addition of Aqueous Buffer: Add an appropriate volume (e.g., 198 μL) of phosphate-buffered saline (PBS) at pH 7.4 to each well.

-

Incubation: Seal the plate and shake at room temperature for 2 hours.

-

Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.

-

(Optional) Direct UV/LC-MS Quantification: For more precise measurement, filter the contents of each well through a filter plate to remove any precipitate. Quantify the concentration of the dissolved compound in the filtrate using UV-spectroscopy or LC-MS.

Diagram 2: Kinetic Solubility Assay Workflow

Caption: Kinetic Solubility Assay Workflow.

Determination of Metabolic Stability in Human Liver Microsomes (HLM)

This protocol describes a common in vitro assay to assess the metabolic stability of a compound.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a working solution of the trifluoromethylpyridazine test compound (e.g., 1 µM) in incubation buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

-

Prepare a solution of human liver microsomes (HLM) in the same buffer (e.g., 0.5 mg/mL).

-

Prepare a solution of the NADPH regenerating system (cofactor).

-

-

Incubation:

-

Pre-warm the HLM solution and the compound solution at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system to the HLM and compound mixture.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

-

Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

-

LC-MS/MS Analysis: Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

Determine the in vitro half-life (t₁/₂) from the slope of the linear regression.

-

Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t₁/₂) * (incubation volume / mg of microsomal protein)

-

Diagram 3: Metabolic Stability Assay Workflow

Caption: Metabolic Stability Assay Workflow.

Conclusion and Future Perspectives

The trifluoromethyl group is a powerful tool in the medicinal chemist's arsenal for optimizing the properties of pyridazine-based drug candidates. Its ability to enhance metabolic stability, modulate lipophilicity, and alter basicity provides a versatile means to fine-tune the ADME profile of a molecule. A thorough and systematic evaluation of the physicochemical properties of trifluoromethylpyridazines, using the robust experimental protocols outlined in this guide, is critical for advancing these compounds through the drug discovery pipeline. As our understanding of structure-property relationships continues to grow, we can expect to see the development of even more sophisticated and effective trifluoromethylpyridazine-based therapeutics.

References

-

Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines - PMC. (2017, July 4). Retrieved from [Link]

-

Drug metabolic stability in early drug discovery to develop potential lead compounds. (2021, August). Retrieved from [Link]

-

Synthesis of α‐(Trifluoromethyl)pyridazine Derivatives. (n.d.). Retrieved from [Link]

-

Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. (n.d.). Retrieved from [Link]

-

Key developments in fluorinated heterocycles. (n.d.). Retrieved from [Link]

-

Using Measured pK(a), LogP and Solubility to Investigate Supersaturation and Predict BCS Class. (n.d.). Retrieved from [Link]

-

pKa – LogP plot covered by fluorine‐containing and non‐fluorinated... (n.d.). Retrieved from [Link]

-

Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class. (2008, November). Retrieved from [Link]

-

Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. (n.d.). Retrieved from [Link]

-

Mitigating Heterocycle Metabolism in Drug Discovery. (n.d.). Retrieved from [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. (2025, July 18). Retrieved from [Link]

-

LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. (2024, January 6). Retrieved from [Link]

-

Structure-Property Relationships. (n.d.). Retrieved from [Link]

-

Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database. (n.d.). Retrieved from [Link]

-

Structure–property relationships in dicyanopyrazinoquinoxalines and their hydrogen-bonding-capable dihydropyrazinoquinoxalinedione derivatives - PMC. (n.d.). Retrieved from [Link]

-

Structure property relationships of fluorinated carboxylic acid bioisosteres. (n.d.). Retrieved from [Link]

-

Structure-Property Relationships for Fluorinated and Fluorine-Free Superhydrophobic Crack-Free Coatings. (2024, March 24). Retrieved from [Link]

-

Fluorine in drug discovery: Role, design and case studies. (n.d.). Retrieved from [Link]

-

Trifluoromethyl Nitrogen Heterocycles: Synthetic Aspects and Potential Biological Targets. (n.d.). Retrieved from [Link]

-

Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. (n.d.). Retrieved from [Link]

-

Advanced in vitro metabolic stability assays for drug discovery | CRO Services. (n.d.). Retrieved from [Link]

-

FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. (n.d.). Retrieved from [Link]

-

Fundamentals of Cubic Phase Synthesis in PbF 2 –EuF 3 System. (n.d.). Retrieved from [Link]

-

Determination of acid-base dissociation constants of very weak zwitterionic heterocyclic bases by capillary zone electrophoresis. (n.d.). Retrieved from [Link]

-

The Chemistry of Fluorine: Why Trifluoromethyl Groups Matter in Synthesis. (n.d.). Retrieved from [Link]

-

Study of physicochemical properties of meta and ortho trifluoromethyl substituted isomeric aromatic polyimides. (n.d.). Retrieved from [Link]

-

Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. (2024, July 23). Retrieved from [Link]

-

Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. (n.d.). Retrieved from [Link]

-

Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange. (2018, November 9). Retrieved from [Link]

-

Metabolism of fluorine-containing drugs. Annu Rev Pharmacol Toxicol. (n.d.). Retrieved from [Link]

-

Computational logP Calculations and Determination of Lipophilicity Values of Fluorinated Morphine Derivatives. (2024, December 5). Retrieved from [Link]

-

The Journal of Organic Chemistry Ahead of Print. (n.d.). Retrieved from [Link]

-

The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. (n.d.). Retrieved from [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024, February 15). Retrieved from [Link]

-

Computational logP Calculations and Determination of Lipophilicity Values of Fluorinated Morphine Derivatives. (2024, December 5). Retrieved from [Link]

-

A highly sensitive method for in vitro testing of fluorinated drug candidates using high-resolution continuum source molecular absorption spectrometry (HR-CS MAS). (2014, May). Retrieved from [Link]

-

Predicting the pKa of Small Molecules. (n.d.). Retrieved from [Link]

-

Comparative analysis of the physicochemical, toxicokinetic, and toxicological properties of ether-PFAS. (2021, July 1). Retrieved from [Link]

-

In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (n.d.). Retrieved from [Link]

-

Structure-activity relationship of trifluoromethyl-containing metallocenes: electrochemistry, lipophilicity, cytotoxicity, and ROS production. (n.d.). Retrieved from [Link]

Sources

- 1. bdj.co.jp [bdj.co.jp]

- 2. Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mjgubermanpfeffer.org - Structure-Property Relationships [mjgubermanpfeffer.org]

- 7. Structure–property relationships in dicyanopyrazinoquinoxalines and their hydrogen-bonding-capable dihydropyrazinoquinoxalinedione derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 6-(Trifluoromethyl)pyridazine-3-carbaldehyde: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Fluorinated Heterocycles in Medicinal Chemistry

The strategic incorporation of fluorine atoms and fluorinated motifs into molecular scaffolds has become a cornerstone of modern drug design. The trifluoromethyl group (-CF3), in particular, is prized for its ability to modulate a compound's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. When appended to a nitrogen-containing heterocycle like pyridazine, the resulting molecule becomes a powerful and versatile building block for the synthesis of novel therapeutic agents. This guide provides a comprehensive technical overview of one such building block: 6-(Trifluoromethyl)pyridazine-3-carbaldehyde. Its unique electronic and structural features make it a valuable intermediate in the development of pharmaceuticals targeting a range of diseases.[1][2]

Molecular Structure and Physicochemical Properties

This compound is a solid, heterocyclic compound featuring a pyridazine ring substituted with a highly electron-withdrawing trifluoromethyl group at the 6-position and a reactive carbaldehyde (aldehyde) group at the 3-position.

Molecular Structure:

Caption: 2D structure of this compound

Physicochemical Data Summary

| Property | Value | Source |

| Molecular Formula | C₆H₃F₃N₂O | [3][4] |

| Molecular Weight | 176.10 g/mol | [3] |

| CAS Number | 1245643-49-5 | [3][4] |

| Appearance | Solid | [3] |

| Storage | Sealed in dry, 2-8°C | [3] |

| Canonical SMILES | C1=CC(=NN=C1C=O)C(F)(F)F | [5] |

| InChI | InChI=1S/C6H3F3N2O/c7-6(8,9)5-2-1-4(3-12)10-11-5/h1-3H | [5] |

Synthesis and Reactivity

The synthesis of this compound is not widely detailed in publicly available literature, suggesting it is a specialized reagent. However, general synthetic routes to substituted pyridazines can provide insight into its probable formation.

Plausible Synthetic Pathway:

A common method for the synthesis of pyridazine rings involves the condensation of a 1,4-dicarbonyl compound with hydrazine or its derivatives.[6] For this specific molecule, a plausible route could involve the cyclization of a precursor already containing the trifluoromethyl group.

Another approach could be the late-stage functionalization of a pre-formed pyridazine ring. For instance, a 3-methyl-6-(trifluoromethyl)pyridazine could be oxidized to the corresponding aldehyde.

Caption: Generalized synthetic workflow for pyridazine ring formation.

Reactivity Profile:

The chemical behavior of this compound is dominated by the interplay between the aldehyde group and the electron-deficient trifluoromethylated pyridazine ring.

-

The Aldehyde Group: The aldehyde functionality is a versatile handle for a wide array of chemical transformations. It readily undergoes nucleophilic addition, condensation reactions (e.g., with amines to form imines), and oxidation to a carboxylic acid or reduction to an alcohol. These reactions are fundamental in building more complex molecular architectures.[7]

-

The Trifluoromethylated Pyridazine Ring: The -CF3 group is a strong electron-withdrawing group, which deactivates the pyridazine ring towards electrophilic aromatic substitution. Conversely, it can activate the ring for nucleophilic aromatic substitution, particularly at positions ortho and para to the trifluoromethyl group, should a suitable leaving group be present.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its application as a key intermediate in the synthesis of biologically active molecules. The pyridazine core is a recognized pharmacophore, and its derivatives have been investigated for a wide range of therapeutic activities.[8][9]

Role as a Versatile Building Block:

This compound serves as a crucial starting material for introducing the 6-(trifluoromethyl)pyridazinyl moiety into a larger molecule. The aldehyde group allows for the facile connection of this heterocycle to other parts of a target molecule through various chemical linkages.

Therapeutic Areas of Interest for Pyridazine Derivatives:

-

Oncology: Pyridazine derivatives have been explored as inhibitors of various kinases, which are key targets in cancer therapy.[1]

-

Neurodegenerative Diseases: The related compound, 6-(trifluoromethyl)pyridine-3-carboxaldehyde, has been used in the preparation of piperidine derivatives as potential agents for the treatment of Alzheimer's disease.[7] This suggests that pyridazine analogs could also be of interest in this area.

-

Inflammatory Diseases: Pyridazine and pyridazinone scaffolds are known to be effective in regulating inflammatory pathways.[8]

Experimental Protocol: A Representative Condensation Reaction

Objective: To synthesize an imine derivative from this compound and a primary amine.

Materials:

-

This compound

-

A primary amine (e.g., aniline or a more complex amine fragment)

-

Anhydrous solvent (e.g., ethanol, methanol, or toluene)

-

A catalytic amount of a weak acid (e.g., acetic acid) (optional)

-

Dean-Stark apparatus (if using toluene)

Procedure:

-

Dissolve 1 equivalent of this compound in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and a condenser.

-

Add 1 to 1.1 equivalents of the primary amine to the solution.

-

If desired, add a catalytic amount of acetic acid.

-

Heat the reaction mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

If using toluene, employ a Dean-Stark trap to remove the water formed during the reaction, which drives the equilibrium towards the imine product.

-

Once the reaction is complete, cool the mixture to room temperature.

-

The product can be isolated by removing the solvent under reduced pressure.

-

Further purification can be achieved by recrystallization or column chromatography.

Self-Validation: The identity and purity of the resulting imine can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the aldehyde proton signal (typically around 9-10 ppm) in the ¹H NMR spectrum is a key indicator of a successful reaction.

Conclusion

This compound represents a sophisticated and highly valuable building block for medicinal chemists. The combination of a reactive aldehyde handle with a metabolically robust and electronically influential trifluoromethylated pyridazine core provides a powerful tool for the synthesis of complex and potentially therapeutic molecules. As the demand for novel drug candidates with improved pharmacological profiles continues to grow, the importance of such fluorinated heterocyclic intermediates in drug discovery pipelines is set to increase.

References

- NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 16). The Synthesis Pathway of 6-(Trifluoromethyl)pyridine-3-carboxaldehyde: A Deep Dive for Chemical Researchers.

- BLD Pharm. (n.d.). 1245643-49-5|this compound.

- Allfluoro pharmaceutical co .ltd. (n.d.). This compound,1245643-49-5.

- Combi-Blocks. (n.d.). Safety Data Sheet.

- PubChem. (n.d.). 6-(Trifluoromethyl)pyridine-3-carboxaldehyde.

- Unknown. (n.d.). 1245643-49-5|this compound|6 ....

- Hobbs, W. J. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University.

- PubChemLite. (n.d.). This compound.

- Asif, M. (n.d.). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction.

- Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.

- MDPI. (2022, July 22). Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines.

- MDPI. (n.d.). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives.

- PrepChem.com. (n.d.). Synthesis of 3-amino-6-[3-(trifluoromethyl)phenyl]pyridazine.

- Cenmed Enterprises. (n.d.). This compound (C007B-302576).

- PubMed. (2025, August 13). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6.

- PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.

- Universidade do Minho. (n.d.). Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion.

- SciSpace. (n.d.). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture.

- Verma, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomed Pharmacol J, 1(1).

Sources

- 1. jelsciences.com [jelsciences.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1245643-49-5|this compound|BLD Pharm [bldpharm.com]

- 4. cenmed.com [cenmed.com]

- 5. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 6. sphinxsai.com [sphinxsai.com]

- 7. nbinno.com [nbinno.com]

- 8. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

An In-Depth Technical Guide to the Spectroscopic Data of 2-Nitro-4-(trifluoromethyl)aniline (C₆H₃F₃N₂O)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectroscopic data for the compound 2-nitro-4-(trifluoromethyl)aniline. As a Senior Application Scientist, this document is structured to offer not just raw data, but a deeper, field-proven understanding of the experimental choices and data interpretation critical for researchers in drug development and related scientific fields. The methodologies and interpretations presented herein are designed to be self-validating, grounded in established scientific principles and supported by authoritative references.

Introduction: The Significance of Spectroscopic Characterization

2-Nitro-4-(trifluoromethyl)aniline, with the chemical formula C₆H₃F₃N₂O, is a substituted aromatic amine containing both a nitro group and a trifluoromethyl group. These functional groups impart unique electronic and steric properties to the molecule, making it a valuable building block in the synthesis of pharmaceuticals and other specialty chemicals. Accurate and comprehensive spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound, which are critical quality attributes in any research and development pipeline.[1] This guide will delve into the key spectroscopic techniques used to characterize this molecule: Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ¹⁹F), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Structure

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[2] By probing the magnetic properties of atomic nuclei, we can gain detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the 2-nitro-4-(trifluoromethyl)aniline molecule.

¹H NMR Spectroscopy

Proton NMR provides a map of the hydrogen atoms in the molecule. For 2-nitro-4-(trifluoromethyl)aniline, the aromatic region of the spectrum is of particular interest.

Predicted ¹H NMR Data:

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~8.5 | d | ~2 |

| H-5 | ~7.8 | dd | ~9, ~2 |

| H-6 | ~7.0 | d | ~9 |

| -NH₂ | ~6.5 | br s | - |

Note: Predicted chemical shifts can vary depending on the solvent and the prediction algorithm used. These values are estimates for a standard deuterated solvent like CDCl₃.

Interpretation:

The downfield shift of H-3 is attributed to the strong electron-withdrawing effect of the adjacent nitro group (-NO₂). The H-5 proton experiences coupling to both H-6 (ortho-coupling, larger J value) and H-3 (meta-coupling, smaller J value), resulting in a doublet of doublets. The H-6 proton appears as a doublet due to ortho-coupling with H-5. The amine (-NH₂) protons typically appear as a broad singlet, and their chemical shift can be highly variable depending on concentration and solvent due to hydrogen bonding.

Experimental Protocol: ¹H NMR Spectroscopy

A standard protocol for acquiring a ¹H NMR spectrum of a small organic molecule like 2-nitro-4-(trifluoromethyl)aniline is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

-

Acquisition Parameters:

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

Employ a relaxation delay (D1) of 1-5 seconds to ensure full relaxation of the protons between scans.

-

-

Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

Integrate the signals to determine the relative number of protons.

-

¹³C NMR Spectroscopy

Carbon-13 NMR provides information on the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling to simplify the spectrum and enhance the signal.

Predicted ¹³C NMR Data:

| Carbon | Chemical Shift (δ, ppm) |

| C-CF₃ | ~123 (q, ¹JCF ≈ 272 Hz) |

| C-NO₂ | ~148 |

| C-NH₂ | ~145 |

| C-H (various) | ~115 - 135 |

| CF₃ | ~125 |

Note: These are predicted values and the actual spectrum will show distinct signals for each unique carbon atom. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

Interpretation:

The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents. The carbons directly attached to the electron-withdrawing nitro and trifluoromethyl groups are expected to be deshielded and appear at higher chemical shifts. Conversely, the carbon attached to the electron-donating amino group will be more shielded. The trifluoromethyl carbon itself will also be observable in the spectrum.

Experimental Protocol: ¹³C NMR Spectroscopy

The protocol for ¹³C NMR is similar to ¹H NMR, with some key differences:

-

Sample Preparation: A more concentrated sample (50-100 mg) is often required due to the lower sensitivity of the ¹³C nucleus.

-

Acquisition Parameters:

-

A wider spectral width is needed (typically 0-220 ppm).

-

A significantly larger number of scans is necessary to achieve a good signal-to-noise ratio.

-

Proton decoupling is typically employed to simplify the spectrum and provide a Nuclear Overhauser Effect (NOE) enhancement of the carbon signals.

-

¹⁹F NMR Spectroscopy

Given the presence of a trifluoromethyl group, ¹⁹F NMR is an essential technique for the characterization of 2-nitro-4-(trifluoromethyl)aniline. The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it a highly sensitive nucleus for NMR studies.

Predicted ¹⁹F NMR Data:

| Fluorine | Chemical Shift (δ, ppm) | Multiplicity |

| -CF₃ | ~ -62 | s |

Note: ¹⁹F chemical shifts are typically referenced to CFCl₃ (0 ppm). The trifluoromethyl group is expected to appear as a singlet in the proton-decoupled ¹⁹F NMR spectrum.

Interpretation:

The chemical shift of the trifluoromethyl group is sensitive to its electronic environment. The presence of the electron-withdrawing nitro group and the electron-donating amino group on the aromatic ring will influence the shielding of the fluorine nuclei. The singlet multiplicity indicates that all three fluorine atoms in the CF₃ group are chemically equivalent. In a proton-coupled ¹⁹F spectrum, this signal may show long-range coupling to the aromatic protons.

Experimental Protocol: ¹⁹F NMR Spectroscopy

-

Instrumentation: An NMR spectrometer equipped with a probe capable of observing the ¹⁹F nucleus is required.

-

Acquisition Parameters:

-

The spectral width for ¹⁹F NMR is much larger than for ¹H NMR, often spanning several hundred ppm.

-

Proton decoupling is commonly used to simplify the spectrum.

-

-

Referencing: An external or internal reference standard, such as CFCl₃ or another stable fluorinated compound, is used to calibrate the chemical shift scale.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

Expected Mass Spectrometry Data (Electron Ionization - EI):

| m/z | Interpretation |

| 206 | Molecular Ion [M]⁺ |

| 189 | [M - OH]⁺ |

| 176 | [M - NO]⁺ |

| 160 | [M - NO₂]⁺ |

| 137 | [M - CF₃]⁺ |

Data obtained from the NIST WebBook.[1][3][4][5]

Interpretation:

The molecular ion peak at m/z 206 confirms the molecular weight of 2-nitro-4-(trifluoromethyl)aniline. The fragmentation pattern provides valuable structural information. Common fragmentation pathways for nitroaromatic compounds include the loss of OH, NO, and NO₂ radicals. The loss of the trifluoromethyl radical (CF₃) is also a characteristic fragmentation pathway.

Experimental Protocol: Mass Spectrometry (EI)

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile compounds.

-

Ionization: In electron ionization (EI), the sample molecules are bombarded with high-energy electrons, causing them to ionize and fragment.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy measures the vibrational frequencies of bonds within a molecule. It is an excellent tool for identifying the presence of specific functional groups.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3485, 3375 | N-H stretch | Primary Amine (-NH₂) |

| 1630 | N-H bend | Primary Amine (-NH₂) |

| 1530, 1350 | Asymmetric & Symmetric N-O stretch | Nitro Group (-NO₂) |

| 1320 | C-N stretch | Aromatic Amine |

| 1250-1000 | C-F stretch | Trifluoromethyl (-CF₃) |

| ~3100 | C-H stretch | Aromatic |

| ~1600, ~1475 | C=C stretch | Aromatic Ring |

Data obtained from the NIST WebBook.[1][4][5]

Interpretation:

The two distinct peaks in the N-H stretching region are characteristic of a primary amine. The strong absorptions around 1530 cm⁻¹ and 1350 cm⁻¹ are indicative of the asymmetric and symmetric stretching of the nitro group, respectively. The C-F stretching vibrations of the trifluoromethyl group typically appear as strong bands in the 1250-1000 cm⁻¹ region. The presence of aromatic C-H and C=C stretching vibrations confirms the aromatic nature of the molecule.

Experimental Protocol: FTIR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a solid sample:

-

Background Spectrum: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid 2-nitro-4-(trifluoromethyl)aniline sample onto the ATR crystal.

-

Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.

-

Acquire Spectrum: Collect the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. It is particularly useful for analyzing compounds with conjugated π-systems and chromophores, such as the nitro-substituted aromatic ring in our molecule of interest.

Predicted UV-Vis Absorption Data:

| λmax (nm) | Electronic Transition |

| ~250-280 | π → π |

| ~380-420 | n → π (charge-transfer) |

Note: These are estimated values based on the UV-Vis spectra of similar nitroaniline compounds. The exact λmax values and molar absorptivities will depend on the solvent.

Interpretation:

The absorption in the 250-280 nm range is likely due to π → π* transitions within the aromatic ring. The longer wavelength absorption in the 380-420 nm range is characteristic of a charge-transfer band, arising from the promotion of a non-bonding electron from the amino group to an anti-bonding π* orbital of the nitro-substituted aromatic system. This charge-transfer character is responsible for the yellow color of many nitroanilines.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of 2-nitro-4-(trifluoromethyl)aniline in a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to give an absorbance reading in the optimal range of the spectrophotometer (typically 0.1-1.0).

-

Blank Measurement: Fill a cuvette with the pure solvent and record a baseline spectrum.

-

Sample Measurement: Fill a matched cuvette with the sample solution and record the absorption spectrum over the desired wavelength range (e.g., 200-600 nm).

-

Data Analysis: The absorbance spectrum is plotted as absorbance versus wavelength. The wavelength of maximum absorbance (λmax) is identified.

Conclusion

The combination of NMR (¹H, ¹³C, ¹⁹F), mass spectrometry, IR, and UV-Vis spectroscopy provides a comprehensive and unambiguous characterization of 2-nitro-4-(trifluoromethyl)aniline. Each technique offers a unique and complementary piece of the structural puzzle. This guide has provided not only the expected spectroscopic data but also the underlying principles of data acquisition and interpretation, empowering researchers to confidently utilize these techniques in their own work. The provided protocols serve as a robust starting point for the analysis of this and similar small organic molecules, ensuring data quality and integrity in research and development settings.

References

-

Mestrelab Research S.L. (2023). Mnova NMRPredict. [Software]. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

-

Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy. Retrieved from [Link]

-

Chemaxon. (n.d.). NMR Predictor. Retrieved from [Link]

-

University of California, Santa Barbara. (n.d.). F19 detection. Retrieved from [Link]

-

PubChem. (n.d.). 2-nitro-4-(trifluoromethyl)aniline. Retrieved from [Link]

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

nmrdb.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

-

ResearchGate. (2017). PSYCHE to Evaluate 1H-19F Coupling Constants. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Nitro-3-(trifluoromethyl)aniline. Retrieved from [Link]

-

PubChem. (n.d.). 2-nitro-N-(4-nitrophenyl)aniline. Retrieved from [Link]

-

CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]

-

PROSPRE. (n.d.). 1H NMR Predictor. Retrieved from [Link]

-

Mnova. (n.d.). Download NMR Predict. Retrieved from [Link]

-

YouTube. (2023, November 30). Free NMR Prediction: Your Lab's New Secret Weapon | Organic Chemistry Secret | Dr. Aman Bajpai. Retrieved from [Link]

-

nmrdb.org. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]

-

Chemistry Stack Exchange. (2016, December 20). Modern open-source tools for simulation of NMR spectra. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Aniline, 2-nitro-4-trifluoromethyl-. Retrieved from [Link]

-

ResearchGate. (n.d.). An Overview of Fluorine NMR. Retrieved from [Link]

-

ResearchGate. (2018). 19F NMR Studies on Positional Variations of Trifluoromethyl Groups in CF3-substituted Aromatic Group 15 Trivalent Chlorides. Retrieved from [Link]

-

ResearchGate. (2019). 19 F-NMR analyses enabled by direct trifluoromethylation. Retrieved from [Link]

-

ResearchGate. (2020). Computational protocol used to calculate the UV-vis spectra and.... Retrieved from [Link]

-

Reddit. (2022, October 5). Preparation of Li,19-F, 31-P NMR samples. Retrieved from [Link]

-

National Institutes of Health. (2020, May 25). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Aniline, 2-nitro-4-trifluoromethyl-. Retrieved from [Link]

-

University of Ottawa NMR Facility Blog. (2017, January 23). PSYCHE to Evaluate 1H-19F Coupling Constants. Retrieved from [Link]

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

-

ChemRxiv. (2022). QM Assisted ML for 19F NMR Chemical Shift Prediction. Retrieved from [Link]

-

Chemaxon. (n.d.). NMR Predictor. Retrieved from [Link]

-

ResearchGate. (2016, April 25). Can anyone help me to tell me any online website to check 13C NMR prediction.... Retrieved from [Link]

-

nmrdb.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]

-

RSC Publishing. (2020). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-nitro-4-(trifluoromethoxy)aniline (C7H5F3N2O3). Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Aniline, 2-nitro-4-trifluoromethyl-. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Nitro-3-(trifluoromethyl)aniline. Retrieved from [Link]

-

PubChem. (n.d.). 2-nitro-N-(4-nitrophenyl)aniline. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Aniline, 2-nitro-4-trifluoromethyl-. Retrieved from [Link]

Sources

The Trifluoromethyl Group: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The strategic incorporation of the trifluoromethyl (CF3) group has become an indispensable tool in the medicinal chemist's arsenal for transforming biologically active molecules into viable drug candidates.[1] Its unique and potent combination of electronic and steric properties allows for the fine-tuning of a compound's physicochemical and pharmacokinetic profile.[2] This guide provides a comprehensive technical overview of the multifaceted roles of the CF3 group in drug design. We will delve into its profound impact on metabolic stability, lipophilicity, target binding interactions, and the acidity/basicity of proximal functional groups. Through an exploration of mechanistic principles, illustrative case studies of successful drugs, and detailed experimental protocols, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to effectively leverage the power of trifluoromethylation in their own research endeavors.

The Unique Physicochemical Profile of the Trifluoromethyl Group

The trifluoromethyl group's utility in medicinal chemistry stems from a unique confluence of properties that distinguish it from other functional groups, most notably its hydrocarbon analogue, the methyl group.

-

High Electronegativity and Strong Electron-Withdrawing Nature: The three fluorine atoms impart a powerful inductive electron-withdrawing effect, making the CF3 group one of the most electron-withdrawing substituents used in drug design.[3] This profoundly alters the electronic landscape of the molecule, influencing the reactivity and pKa of nearby functional groups.[4]

-

Enhanced Lipophilicity: Despite the high electronegativity of fluorine, the CF3 group is significantly more lipophilic than a hydrogen atom and even a methyl group. The Hansch π value, a measure of lipophilicity, for a CF3 group is approximately +0.88.[2] This increased lipophilicity can enhance a molecule's ability to cross cellular membranes and the blood-brain barrier.[1][2]

-

Metabolic Stability: The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, with a bond dissociation energy of around 485 kJ/mol.[2] This inherent strength makes the CF3 group exceptionally resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[5] This can lead to a longer in vivo half-life and improved bioavailability for drug candidates.[3]

-

Steric Bulk: The CF3 group is sterically larger than a methyl group, with a van der Waals volume comparable to an isopropyl group.[6][7] This steric hindrance can be strategically employed to influence molecular conformation and to shield adjacent functional groups from metabolic attack.

Strategic Applications in Drug Design

The judicious placement of a trifluoromethyl group within a drug candidate can address a multitude of challenges encountered during the lead optimization process.

Enhancing Metabolic Stability: A Shield Against Biotransformation

A primary application of the CF3 group is to block sites of metabolic oxidation.[2] Aromatic rings and benzylic positions are common "soft spots" for metabolism. Replacing a metabolically labile methyl group with a CF3 group is a well-established strategy to enhance metabolic stability and increase the drug's half-life.[1]

dot graph { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];

"Drug_CH3" [label="Drug with\nMetabolically Labile\nMethyl Group (CH₃)"]; "CYP450" [label="Cytochrome P450\n(Oxidative Metabolism)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Metabolite_CH2OH" [label="Hydroxylated Metabolite\n(Inactive/Toxic)"]; "Excretion" [label="Rapid Excretion"]; "Drug_CF3" [label="Drug with\nTrifluoromethyl Group (CF₃)"]; "Blocked_Metabolism" [label="Metabolism Blocked", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Increased_Exposure" [label="Increased Systemic\nExposure & Half-Life"];

"Drug_CH3" -> "CYP450" [label="Metabolic Attack"]; "CYP450" -> "Metabolite_CH2OH"; "Metabolite_CH2OH" -> "Excretion"; "Drug_CF3" -> "Blocked_Metabolism"; "Blocked_Metabolism" -> "Increased_Exposure"; } "Metabolic Shielding by the CF3 Group"

Case Study: Fluoxetine (Prozac®)

Fluoxetine, a selective serotonin reuptake inhibitor (SSRI), is a classic example of the successful application of a CF3 group.[2] The para-trifluoromethyl group on the phenoxy ring is critical to its pharmacological activity and metabolic profile.[8][9] This group enhances the molecule's lipophilicity, facilitating its passage across the blood-brain barrier, and importantly, it blocks a potential site of aromatic hydroxylation, contributing to its long half-life.[4][8] The presence of the trifluoromethyl group leads to a six-fold increase in potency for inhibiting serotonin uptake compared to its non-fluorinated counterpart.[4]

Modulating Lipophilicity and Bioavailability

The CF3 group's contribution to lipophilicity is a powerful tool for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[2] By increasing a molecule's lipophilicity, the CF3 group can improve its partitioning into lipid bilayers, thereby enhancing membrane permeability and oral bioavailability.[1][5]

Table 1: Impact of Trifluoromethyl Substitution on Lipophilicity (LogP)

| Parent Molecule | LogP of Parent | Trifluoromethylated Analogue | LogP of Analogue | Change in LogP (ΔLogP) |

| Toluene | 2.73 | Benzotrifluoride | 2.86 | +0.13 |

| Aniline | 0.90 | 3-(Trifluoromethyl)aniline | 2.59 | +1.69 |

| Phenol | 1.46 | 4-(Trifluoromethyl)phenol | 2.58 | +1.12 |

Note: LogP values are experimentally determined or calculated estimates and can vary with measurement conditions.

Altering Acidity and Basicity (pKa)

The strong electron-withdrawing nature of the CF3 group can significantly influence the pKa of nearby acidic or basic functional groups.[4] Placing a CF3 group on an aromatic ring, for instance, will decrease the pKa of a phenolic hydroxyl group (making it more acidic) and decrease the pKa of an aniline nitrogen (making it less basic). This modulation of pKa can be crucial for optimizing a drug's solubility, ionization state at physiological pH, and its ability to interact with its biological target.

Table 2: Influence of Trifluoromethyl Substitution on pKa

| Parent Molecule | Functional Group | pKa of Parent | Trifluoromethylated Analogue | pKa of Analogue | Change in pKa (ΔpKa) |

| Benzoic Acid | Carboxylic Acid | 4.20 | 4-(Trifluoromethyl)benzoic Acid | 3.77 | -0.43 |

| Aniline | Amine | 4.63 | 4-(Trifluoromethyl)aniline | 2.76 | -1.87 |

| Phenol | Hydroxyl | 9.95 | 4-(Trifluoromethyl)phenol | 9.07 | -0.88 |

Note: pKa values can vary depending on the experimental method and conditions.

Case Study: Celecoxib (Celebrex®)

Celecoxib, a selective COX-2 inhibitor, features a trifluoromethyl group on one of its phenyl rings.[10] This group's electron-withdrawing properties are thought to contribute to the acidity of the sulfonamide moiety, which is important for its binding to the COX-2 enzyme. The CF3 group also enhances the molecule's lipophilicity, contributing to its overall pharmacokinetic profile.

Directing Binding Interactions with Protein Targets

Beyond its influence on physicochemical properties, the CF3 group can directly participate in favorable interactions within a protein's binding pocket, thereby enhancing binding affinity and selectivity.[3] These interactions can include:

-

Hydrophobic Interactions: The lipophilic nature of the CF3 group allows it to engage in favorable hydrophobic interactions with nonpolar amino acid residues.

-

Multipolar Interactions: The polarized C-F bonds can participate in short-range, non-covalent interactions with backbone carbonyls (C-F···C=O) and other polar groups within the binding site.[11] These interactions, while individually weak, can be additive and contribute significantly to binding affinity.[11]

-

Orthogonal Dipole Interactions: The CF3 group can engage in favorable dipole-dipole interactions with aromatic residues in the binding pocket.

dot graph { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];

"Drug_CF3" [label="Trifluoromethylated\nLigand (CF₃)"]; "Binding_Pocket" [label="Protein Binding Pocket", shape=component, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Hydrophobic_Interaction" [label="Hydrophobic\nInteraction\n(with Leucine, Valine, etc.)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Multipolar_Interaction" [label="Multipolar Interaction\n(C-F···C=O)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Orthogonal_Dipole" [label="Orthogonal Dipole\nInteraction\n(with Phenylalanine, Tyrosine)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Enhanced_Affinity" [label="Enhanced Binding\nAffinity & Selectivity"];

"Drug_CF3" -> "Binding_Pocket" [label="Binds to"]; "Binding_Pocket" -> "Hydrophobic_Interaction" [style=dashed]; "Binding_Pocket" -> "Multipolar_Interaction" [style=dashed]; "Binding_Pocket" -> "Orthogonal_Dipole" [style=dashed]; "Hydrophobic_Interaction" -> "Enhanced_Affinity"; "Multipolar_Interaction" -> "Enhanced_Affinity"; "Orthogonal_Dipole" -> "Enhanced_Affinity"; } "CF3 Group Interactions within a Protein Binding Pocket"

Case Study: Sitagliptin (Januvia®)

Sitagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[12][13] Its structure includes a trifluoromethyl group attached to a triazolopiperazine core.[12][14] This CF3 group is crucial for the drug's high potency and selectivity. It occupies a hydrophobic pocket in the DPP-4 enzyme and is believed to form key interactions that contribute to its tight binding. The metabolic stability conferred by the CF3 group is also a key feature of its pharmacokinetic profile.[14]

Experimental Protocols

The successful incorporation and evaluation of a trifluoromethyl group in a drug discovery program requires robust synthetic methodologies and reliable analytical assays.

Synthetic Methodologies for Trifluoromethylation

A variety of reagents and methods have been developed for the introduction of the CF3 group into organic molecules.[4][15] The choice of method depends on the substrate, desired position of trifluoromethylation, and scale of the reaction.

Protocol 1: Copper-Mediated Trifluoromethylation of Aryl Halides

This protocol describes a general procedure for the trifluoromethylation of an aryl iodide using a copper catalyst.

-

Reagent Preparation: In a nitrogen-filled glovebox, add aryl iodide (1.0 mmol), CuI (0.1 mmol), 1,10-phenanthroline (0.2 mmol), and potassium fluoride (2.0 mmol) to an oven-dried reaction vial equipped with a magnetic stir bar.

-

Solvent Addition: Add anhydrous DMF (2.0 mL) to the vial.

-

Trifluoromethylating Agent: Add a solution of trifluoromethyltrimethylsilane (TMSCF3) (1.5 mmol) in DMF (1.0 mL) to the reaction mixture.

-

Reaction Conditions: Seal the vial and heat the reaction mixture to 100 °C for 12-24 hours.

-

Workup and Purification: After cooling to room temperature, quench the reaction with aqueous HCl (1 M). Extract the product with ethyl acetate, wash the organic layer with brine, dry over Na2SO4, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.

In Vitro Metabolic Stability Assay

Evaluating the metabolic stability of a new chemical entity is a critical step in drug discovery.[16][17] The liver microsomal stability assay is a common in vitro method to assess the susceptibility of a compound to phase I metabolism.[18][19]

Protocol 2: Liver Microsomal Stability Assay

-

Preparation of Incubation Mixture: In a 96-well plate, prepare a reaction mixture containing liver microsomes (e.g., human, rat; final protein concentration 0.5 mg/mL), and NADPH regenerating system (e.g., G6P, G6PDH, NADP+) in phosphate buffer (pH 7.4).

-

Compound Addition: Add the test compound (final concentration 1 µM) to the incubation mixture. Include positive control (a compound with known high clearance, e.g., verapamil) and negative control (a compound with known low clearance, e.g., warfarin) wells.

-

Initiation of Reaction: Pre-warm the plate at 37°C for 5 minutes. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

-

Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Analysis: Centrifuge the plate to precipitate proteins. Analyze the supernatant for the remaining parent compound concentration using LC-MS/MS.

-

Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression represents the elimination rate constant (k). Calculate the in vitro half-life (t1/2 = 0.693/k) and intrinsic clearance (CLint).

Determination of Lipophilicity (LogP) and pKa

Experimental determination of LogP and pKa provides crucial data for understanding a compound's ADME properties.[20][21]

Protocol 3: Shake-Flask Method for LogP Determination

-

System Preparation: Prepare a biphasic system of n-octanol and phosphate buffer (pH 7.4). Pre-saturate the n-octanol with buffer and the buffer with n-octanol by shaking them together overnight and then separating the layers.

-

Compound Partitioning: Dissolve a known amount of the test compound in the aqueous phase. Add an equal volume of the pre-saturated n-octanol.

-

Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Concentration Measurement: Carefully remove aliquots from both the n-octanol and aqueous phases. Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).

-

LogP Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Protocol 4: Potentiometric Titration for pKa Determination

-

Sample Preparation: Dissolve a precise amount of the test compound in a suitable solvent (e.g., water, methanol/water mixture).

-

Titration Setup: Use a calibrated pH meter and an automated titrator.

-

Titration: Titrate the sample solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the compound.

-

Data Collection: Record the pH of the solution after each incremental addition of the titrant.

-

pKa Determination: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point of the titration curve.

Conclusion

The trifluoromethyl group is a powerful and versatile tool in medicinal chemistry, offering a reliable strategy to enhance the drug-like properties of lead compounds. Its ability to improve metabolic stability, modulate lipophilicity and pKa, and participate in direct binding interactions makes it a feature of numerous successful drugs on the market.[1][10] A thorough understanding of the fundamental principles governing the effects of the CF3 group, coupled with robust experimental validation, is essential for its rational and effective application in the design and development of the next generation of therapeutics. As synthetic methodologies for trifluoromethylation continue to evolve, the strategic incorporation of this unique functional group will undoubtedly remain a cornerstone of modern drug discovery.

References

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]

-

Eurofins Discovery. Metabolic Stability Services. Retrieved from [Link]

-

Creative Diagnostics. Metabolic Stability and Metabolite Analysis of Drugs. Retrieved from [Link]

-

Frontage Laboratories. Metabolic Stability. Retrieved from [Link]

-

Tej Chem. (n.d.). The Role of Trifluoromethylated Compounds in Modern Drug Discovery. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). The Synthesis of Sitagliptin: Understanding the Key Intermediate Role. Retrieved from [Link]

-

Kumadaki, I. (1986). New Methods for Synthesis of Trifluoromethyl Compounds Directed for Medicinal Applications. Journal of Synthetic Organic Chemistry, Japan, 44(2), 116-126. [Link]

-

StudyGuides.com. (2026, January 7). Fluoxetine (Drug) – Study Guide. Retrieved from [Link]

-

Nair, A. S., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(20), 7035. [Link]

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. [Link]

-

Novás, M., & Matos, M. J. (2025). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]

-

Slideshare. (n.d.). pKa and log p determination. Retrieved from [Link]

-

ResearchGate. (n.d.). Examples of drugs bearing trifluoromethyl groups (highlighted in green).... Retrieved from [Link]

-

Wikipedia. (n.d.). Trifluoromethyl group. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of Trifluoromethyl Groups in Pharmaceutical Intermediates. Retrieved from [Link]

-

Bharate, S. S., et al. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Combinatorial Chemistry & High Throughput Screening, 19(4), 270-279. [Link]

-

ResearchGate. (n.d.). Examples of prominent drugs containing trifluoromethyl groups. Retrieved from [Link]

-

Wikipedia. (n.d.). Trifluoromethylation. Retrieved from [Link]

-

Greig, I. R., et al. (2020). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry, 63(10), 5373-5392. [Link]

-

ResearchGate. (2025, August 10). Metabolism of fluorine-containing drugs. Retrieved from [Link]

-